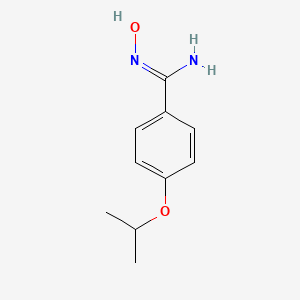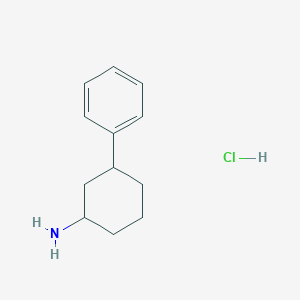![molecular formula C17H15FN2O3S B6597953 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride CAS No. 138219-56-4](/img/structure/B6597953.png)
4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride (DMOF) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a derivative of benzenesulfonyl fluoride (BSF), which is a common reagent in organic syntheses. DMOF is a potent inhibitor of enzymes and has been used in a wide range of biochemical and physiological studies.
Mechanism of Action
Target of Action
The primary target of this compound, also known as AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, leading to the formation of a sulfonyl enzyme derivative . This modification can also occur on other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Biochemical Pathways
The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The inhibition of serine proteases by AEBSF can have several molecular and cellular effects. For example, it can prevent the degradation of proteins by these enzymes, thereby affecting processes like digestion and immune response .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, it is more stable at low pH values . Additionally, the presence of other compounds in the environment can affect its action. For example, the presence of competitive substrates or other inhibitors can reduce its efficacy.
Advantages and Limitations for Lab Experiments
The use of 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride in laboratory experiments has a number of advantages. It is a potent inhibitor of enzymes and can be used to study the effects of drugs on cellular processes. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to its use. It is not selective for a particular enzyme and can inhibit multiple enzymes, which can lead to unintended effects. Additionally, it can be difficult to control the concentration of this compound in a solution, which can lead to unpredictable results.
Future Directions
There are a number of potential future directions for the use of 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride in scientific research. It could be used to study the effects of drugs on specific enzymes, such as proteases or kinases. It could also be used to study the effects of drugs on signal transduction pathways or gene expression. Additionally, it could be used to study the effects of drugs on other cellular processes, such as drug metabolism or drug uptake. Finally, it could be used to study the effects of drugs on the structure and function of proteins.
Synthesis Methods
The synthesis of 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride involves the reaction of benzenesulfonyl fluoride (BSF) with 4-(dimethylamino)phenyl-1,3-oxazol-2-yl chloride (DMOPC) in the presence of a base. The base can be either an alkali metal hydroxide such as sodium hydroxide or a tertiary amine such as triethylamine. The reaction is carried out at room temperature and the product is purified by recrystallization.
Scientific Research Applications
4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as proteases, phosphatases, and kinases. It has also been used in studies of protein-protein interactions, signal transduction, and the regulation of gene expression. Additionally, this compound has been used to study the effects of drugs on cellular processes, such as drug metabolism and drug uptake.
properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNBJGUUAOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392983 |
Source


|
| Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138219-56-4 |
Source


|
| Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

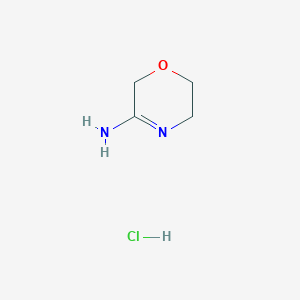



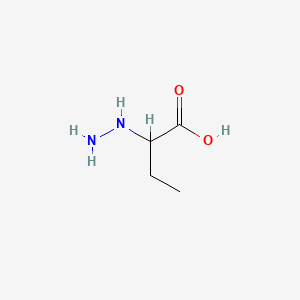
![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

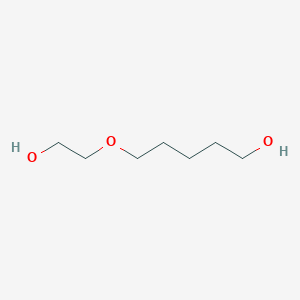
![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)
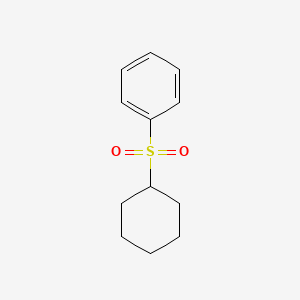
![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)
